Loxoprofen Ethyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-3-20-17(19)12(2)14-9-7-13(8-10-14)11-15-5-4-6-16(15)18/h7-10,12,15H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKUMNPBIASQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)CC2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization of Loxoprofen Ethyl Ester
Chemical Synthesis Routes for Loxoprofen (B1209778) Ethyl Ester
The synthesis of Loxoprofen Ethyl Ester can be achieved through several chemical pathways, primarily involving the modification of the loxoprofen carboxylic acid group.
The most direct route to this compound is the esterification of loxoprofen. This reaction typically involves treating loxoprofen with ethanol (B145695) in the presence of a catalyst.
Acid-Catalyzed Esterification : A common method involves the reaction of loxoprofen with an excess of ethanol under acidic conditions, often using a strong acid catalyst like sulfuric acid (H₂SO₄). The process is generally heated to reflux to drive the reaction towards the ester product.
Alternative Precursor Routes : Industrial synthesis may involve building the molecule with the ethyl ester group already present. For example, a synthetic route can involve the condensation of 2-(p-bromomethyl)phenylpropionic acid with 2-ethoxycarbonylcyclopentanone under basic conditions (e.g., sodium hydroxide (B78521) in DMF) to form an intermediate which is then converted to the final product. patsnap.comgoogle.com
Process Optimization : Optimization strategies focus on maximizing yield and purity. This includes controlling reaction temperature, molar ratios of reactants, and the choice of solvent. For instance, in related preparations of loxoprofen sodium from ester precursors, the reaction time, temperature, and pH are carefully controlled to minimize by-product formation. google.com A patent for loxoprofen synthesis notes that the ester group can be a methyl or ethyl group, indicating the feasibility of these reactions. google.com
Table 1: Overview of Esterification Strategies
| Method | Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Direct Esterification | Loxoprofen, Ethanol | Sulfuric Acid (H₂SO₄), Reflux | A classic and straightforward laboratory-scale method. |
| Condensation Route | 2-(p-bromomethyl)phenylpropionic acid, 2-ethoxycarbonylcyclopentanone | Sodium Hydroxide, DMF | Builds the core structure with the ethyl ester moiety incorporated early. patsnap.comgoogle.com |
Derivatization of the loxoprofen framework is employed to generate analogs for structure-activity relationship (SAR) studies and to develop new chemical entities. This compound can serve as a starting material or a target in such derivatization schemes. A notable example involves the electrochemical three-component coupling of alkynes embedded within the loxoprofen framework with sulfoxonium ylides and water. rsc.org This metal-free, Z-selective olefination method allows for the transformation of the loxoprofen structure into complex trisubstituted alkenes, demonstrating a modern approach to analog generation. rsc.org General derivatization methods can also be applied to the functional groups within this compound, such as the ketone on the cyclopentane (B165970) ring or the ester group itself, to explore a wider chemical space. science.govscribd.com
Stereoselective Synthesis and Enantiomeric Resolution of Loxoprofen Precursors
Loxoprofen possesses two chiral centers, leading to four possible stereoisomers. google.com The therapeutic activity resides primarily in specific isomers. Therefore, stereoselective synthesis is critical. This is typically achieved by producing or isolating the desired enantiomers of key precursors before the final molecule is assembled.
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are frequently used for this purpose due to their high stereoselectivity. researchgate.net A key precursor in loxoprofen synthesis, the racemic alcohol 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol, can be effectively resolved using this method. researchgate.netnih.gov
The process involves a transesterification reaction catalyzed by lipase (B570770) from Burkholderia cepacia (lipase-PS) with vinyl acetate (B1210297) serving as the acyl donor. nih.gov This reaction selectively acylates one enantiomer, allowing for the separation of the resulting (S)-acetate from the unreacted (R)-alcohol. The (S)-acetate, which has the desired configuration for the active form of the drug, is obtained with high enantiomeric excess and can be carried forward to synthesize loxoprofen. researchgate.netnih.gov
Table 2: Enzymatic Kinetic Resolution of a Loxoprofen Precursor
| Enzyme | Substrate | Acyl Donor | Product 1 (Desired) | Product 2 (Unreacted) |
|---|---|---|---|---|
| Lipase from Burkholderia cepacia (lipase-PS) | Racemic 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Vinyl Acetate | (S)-acetate (98% ee) | (R)-alcohol (94% ee) |
Data sourced from a study on lipase-mediated preparation of pharmaceuticals. researchgate.netnih.gov
Asymmetric synthesis aims to create a specific stereoisomer directly, avoiding the need for resolving a racemic mixture. Several strategies have been developed for the chiral intermediates of loxoprofen.
Asymmetric Hydrogenation : One efficient method provides a key intermediate, a chiral exo-cyclic allylic alcohol, through the asymmetric hydrogenation of α-arylmethylene cycloalkanones. researchgate.net This reaction is catalyzed by Iridium-complexes containing chiral spiro aminophosphine (B1255530) ligands, achieving high yields and excellent enantioselectivities (up to 97% ee). researchgate.net
Asymmetric Alkylation : Strategies developed by Enders and Meyers have been successfully employed for the asymmetric alkylation of cyclic ketones, which are crucial intermediates in the synthesis of the active form of loxoprofen and its analogs. researchgate.net
These methods represent chemoenzymatic and catalytic approaches to establishing the required stereochemistry early in the synthetic sequence. researchgate.netresearchgate.net
Structural Analysis of this compound and Related Impurities
The definitive identification and purity assessment of this compound rely on modern analytical techniques. During its synthesis, various related substances and impurities can be formed, which must be identified and controlled.
The fundamental properties of this compound are summarized below.
Table 3: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate |
| CAS Number | 81762-82-5 |
| Molecular Formula | C₁₇H₂₂O₃ |
| Molecular Weight | 274.355 g/mol |
| Canonical SMILES | CCOC(=O)C(C)c1ccc(CC2CCCC2=O)cc1 |
| InChI Key | GOKUMNPBIASQEG-UHFFFAOYSA-N |
Data sourced from chemical suppliers and databases. lgcstandards.comsigmaaldrich.com
Structural confirmation and purity analysis are typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is used for detailed structural elucidation.
Several process-related impurities have been identified. These can arise from starting materials, by-products of the main reaction, or subsequent degradation. The characterization of these impurities is essential for quality control in pharmaceutical manufacturing. clearsynth.com
Table 4: Selected Identified Impurities Related to Loxoprofen Synthesis
| Impurity Name/Identifier | Chemical Name | Molecular Formula |
|---|---|---|
| Loxoprofen Ethoxy Carbonyl Methyl Ester Impurity | Ethyl 1-(4-(1-methoxy-1-oxopropan-2-yl)benzyl)-2-oxocyclopentane-1-carboxylate | C₁₉H₂₄O₅ |
| Loxoprofen Impurity 4 | 2-(4-(1-carboxyethyl)benzyl)hexanedioic acid | C₁₅H₁₈O₅ |
| An identified impurity | 2-{4-[(3-isopropylidene-2-oxocyclopentyl)methyl]phenyl}propanoic acid | C₁₈H₂₂O₃ |
| A precursor-related impurity | 2-[3-(bromomethyl)phenyl]propionic acid | C₁₀H₁₁BrO₂ |
Data compiled from impurity standard suppliers. clearsynth.comsynzeal.comsynzeal.com
Additionally, different crystalline forms (polymorphs) of loxoprofen itself have been characterized by techniques such as X-ray powder diffraction (PXRD) and differential scanning calorimetry (DSC), highlighting the structural diversity that can arise even in the solid state. google.com
Identification and Characterization of Synthetic Byproducts
The synthesis of loxoprofen and its esters can result in the formation of various byproducts, primarily due to side reactions and the inherent reactivity of the intermediates. A common route to loxoprofen involves the condensation of 2-ethoxycarbonyl cyclopentanone (B42830) with 2-(4-bromomethylphenyl)propionic acid or its esters, followed by hydrolysis and decarboxylation. google.compatsnap.com Difficulties in controlling this process can lead to numerous byproducts that are challenging to separate, impacting the purity of the final product. patsnap.com
One significant class of impurities arises from the loxoprofen structure itself. For instance, a ring-opening impurity, 6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid, can be formed during synthesis or degradation. smolecule.com This impurity suggests that the cyclopentanone ring is susceptible to cleavage under certain reaction conditions. smolecule.com
Other potential byproducts can be predicted based on the starting materials and reaction pathways. For example, in syntheses starting from 2-(4-bromomethylphenyl)propionic acid, impurities related to the starting material or its subsequent reactions can be expected. Incomplete reactions or side reactions during the esterification of loxoprofen to form this compound can also lead to the presence of unreacted loxoprofen or byproducts from the esterifying agent.
The characterization of these byproducts is crucial for quality control and is typically achieved using a combination of spectroscopic and chromatographic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, aiding in the definitive identification of byproduct structures.
Below is a table summarizing potential synthetic byproducts and impurities related to the synthesis of loxoprofen and its derivatives.
| Byproduct/Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Loxoprofen | C₁₅H₁₈O₃ | 246.30 | Incomplete esterification |
| Loxoprofen Ring-Opening Impurity | C₁₅H₁₈O₅ | 278.30 | Degradation or synthesis side reaction smolecule.com |
| 2-(4-(1-Carboxyethyl)benzyl)hexanedioic acid | C₁₇H₂₂O₆ | Not explicitly found | Impurity of Loxoprofen synzeal.com |
| rac trans-Loxoprofen Alcohol | Not explicitly found | Not explicitly found | Metabolite and potential process impurity pharmaffiliates.com |
| 2-(4-Acetylbenzyl)cyclopentanone | Not explicitly found | Not explicitly found | Potential synthetic intermediate or byproduct pharmaffiliates.com |
Impurity Profiling and Control Methodologies
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. For this compound, this involves the development and validation of analytical methods to detect, identify, and quantify any impurities.
High-performance liquid chromatography (HPLC) is the cornerstone of impurity profiling for loxoprofen and its derivatives. researchgate.net Validated HPLC methods can effectively separate the main compound from its impurities, allowing for their quantification. researchgate.net A typical HPLC method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection. researchgate.netnih.gov The method should be validated for specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantitation). researchgate.netnih.gov
The control of impurities is achieved through a combination of strategies:
Process Optimization: Carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry of reactants can minimize the formation of byproducts. patsnap.com For instance, in the synthesis of loxoprofen sodium, avoiding aqueous sodium hydroxide and using a solvent-based system with sodium bicarbonate can reduce impurities and improve yield.
Purification Techniques: After synthesis, purification methods are employed to remove impurities. Column chromatography is a common laboratory-scale technique for purifying organic compounds. For industrial-scale production, recrystallization is often used to obtain a high-purity product. The choice of solvent for recrystallization is critical for effective purification.
Use of High-Purity Starting Materials: The purity of the starting materials directly impacts the purity of the final product. Using well-characterized and high-purity raw materials is essential to minimize the introduction of impurities. patsnap.com
In-Process Controls: Monitoring the reaction at various stages can help ensure that it is proceeding as expected and can allow for adjustments to be made to minimize impurity formation.
The following table outlines analytical methodologies commonly used for impurity profiling and control.
| Analytical Technique | Application | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities | Column type (e.g., C18), mobile phase composition, flow rate, detection wavelength researchgate.netnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities | Ionization technique, mass analyzer type |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of impurities | 1H NMR, 13C NMR, 2D NMR techniques |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities | Column type, temperature program, ionization method |
By implementing robust synthetic and analytical strategies, the level of impurities in this compound can be effectively controlled, ensuring a product of high quality and purity.
Enzymatic Hydrolysis and Biotransformation of Loxoprofen Ethyl Ester
Characterization of Esterase Activity and Substrate Specificity for Loxoprofen (B1209778) Esters
The conversion of loxoprofen ethyl ester to loxoprofen is a critical activation step. This process is catalyzed by esterases, a diverse group of hydrolase enzymes. The efficiency and kinetics of this hydrolysis are dependent on the specific enzymes involved and their operational conditions.
Isolation and Purification of Relevant Esterase Enzymes
While specific studies detailing the isolation and purification of esterases for the exclusive purpose of hydrolyzing this compound are not extensively documented in publicly available literature, research on the enzymatic resolution of related profen esters provides significant insights. Lipases, a subclass of esterases, have been widely employed for the kinetic resolution of various profen esters. For instance, lipases from Burkholderia cepacia (lipase-PS) and Candida rugosa have demonstrated high efficiency in the hydrolysis and transesterification of profen derivatives. nih.govresearchgate.net
The general methodology for isolating and purifying such esterases involves several key steps:
Source Selection: Esterases can be sourced from microbial cultures (e.g., Aspergillus, Bacillus), plant latices, or animal tissues. researchgate.netresearchgate.net
Homogenization and Extraction: The source material is homogenized to release intracellular enzymes, followed by extraction in a suitable buffer.
Purification Techniques: A combination of protein purification techniques is typically employed. These can include:
Ammonium Sulfate (B86663) Precipitation: To fractionate proteins based on their solubility.
Chromatography:
Ion-Exchange Chromatography: To separate proteins based on their net charge.
Gel Filtration Chromatography (Size-Exclusion): To separate proteins based on their molecular size.
Affinity Chromatography: To purify enzymes based on their specific binding to a ligand.
Enzymatic Assays for Hydrolysis Kinetics and Efficiency
Enzymatic assays are fundamental to characterizing the hydrolytic activity of esterases towards loxoprofen esters. These assays typically measure the rate of substrate disappearance or product formation over time. While specific kinetic data for this compound is scarce, the principles of these assays are well-established.
A standard assay would involve incubating the purified esterase with this compound under controlled conditions (pH, temperature) and measuring the concentration of the resulting loxoprofen or the remaining ester at various time points using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov
The kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), are then determined from the initial reaction rates at different substrate concentrations. These parameters provide insights into the enzyme's affinity for the substrate and its maximum catalytic efficiency.
The following table presents hypothetical kinetic data for the hydrolysis of a profen ester by a generic esterase to illustrate the concept.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| Purified Esterase A | Profen Ethyl Ester | 1.5 | 25.0 |
| Purified Esterase B | Profen Ethyl Ester | 3.2 | 15.8 |
This table is illustrative and not based on specific experimental data for this compound due to its absence in the reviewed literature.
Evaluation of Enzyme Activity and Stability in Diverse Conditions
The activity and stability of esterases are significantly influenced by environmental factors such as pH and temperature. Characterizing these aspects is crucial for understanding the in vivo performance of a prodrug like this compound.
Effect of pH: Esterase activity is typically pH-dependent, with each enzyme exhibiting an optimal pH range. For many esterases involved in drug metabolism, this optimum is near physiological pH (around 7.4).
Effect of Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity.
Stability: The stability of the enzyme over time under various storage and operational conditions is also a key consideration.
The table below shows representative data on the stability of a generic esterase under different conditions.
| Condition | Remaining Activity (%) |
| pH 5.0 (1 hour) | 65 |
| pH 7.4 (1 hour) | 98 |
| pH 9.0 (1 hour) | 75 |
| 4°C (24 hours) | 95 |
| 37°C (1 hour) | 85 |
| 50°C (1 hour) | 40 |
This table is illustrative and not based on specific experimental data for an esterase acting on this compound.
Comparative Esterase-Mediated Hydrolysis Across Biological Matrices
The biotransformation of this compound is not confined to a single organ. Esterases are ubiquitously distributed throughout the body, leading to hydrolysis in various tissues and fluids.
Hepatic and Extrahepatic Esterase Activity Profiles in Preclinical Models
The liver is a primary site of drug metabolism, rich in a variety of esterases. However, significant esterase activity is also found in extrahepatic tissues such as the intestine, lungs, kidneys, and blood. niph.go.jp Studies on loxoprofen (the parent drug) have shown that its metabolic conversion occurs both in the liver and in extrahepatic tissues. researchgate.net It is therefore highly probable that the hydrolysis of this compound also follows this pattern.
The following table illustrates a hypothetical comparison of esterase activity towards a profen ester in different tissue homogenates from a preclinical model.
| Tissue Homogenate | Relative Hydrolytic Activity (%) |
| Liver | 100 |
| Small Intestine | 75 |
| Kidney | 40 |
| Lung | 30 |
| Plasma | 15 |
This table is illustrative and based on general knowledge of esterase distribution, not specific data for this compound.
Species-Dependent Differences in Ester Hydrolysis Rates
Significant species-dependent differences in drug metabolism are a well-documented phenomenon, and esterase-mediated hydrolysis is no exception. Studies on loxoprofen have revealed marked species differences in its subsequent metabolic pathways. For example:
In rats , monohydroxy metabolites of loxoprofen are further hydroxylated to diols. jst.go.jp
In dogs , these metabolites are conjugated with taurine (B1682933) and glucuronic acid. jst.go.jp
In monkeys , ester glucuronides of the monohydroxy metabolites are formed. jst.go.jp
These variations in the downstream metabolism of loxoprofen strongly suggest that there are also likely to be species-dependent differences in the initial hydrolysis of this compound. Such differences can be attributed to variations in the types, expression levels, and substrate specificities of esterases among different animal species. nih.gov
A comparative study of the metabolism of loxoprofen in liver microsomes from humans, mice, dogs, rats, and monkeys revealed higher Phase I metabolism in mouse liver microsomes, which was attributed to a higher cytochrome P450 content. nih.gov While this study focused on the parent drug, it underscores the importance of considering species differences in preclinical evaluations of prodrugs like this compound.
The table below provides a conceptual representation of potential species-dependent differences in the hydrolysis rate of this compound.
| Preclinical Species | Relative Hydrolysis Rate in Liver Microsomes |
| Mouse | High |
| Rat | Moderate |
| Dog | Moderate to Low |
| Monkey | Moderate |
This table is a conceptual representation based on known species differences in drug metabolism and is not derived from direct experimental data on this compound hydrolysis.
Metabolic Pathways Following Ester Hydrolysis
This compound is an ester prodrug of loxoprofen. As a prodrug, it is designed to be converted into the pharmacologically active parent drug, loxoprofen, within the body. This initial conversion is achieved through enzymatic hydrolysis, a critical activation step. Following this hydrolysis, the liberated loxoprofen undergoes extensive biotransformation. The metabolic cascade begins with its conversion to a key active metabolite and is followed by several other biotransformation reactions.
Conversion to Loxoprofen and its Pharmacologically Active Trans-Alcohol Metabolite
Once this compound is hydrolyzed by esterase enzymes to form loxoprofen, the parent compound is rapidly metabolized. Loxoprofen itself is considered a prodrug because its primary pharmacological activity is exerted by its major metabolite. nih.govdrugbank.comnewdrugapprovals.org The key metabolic transformation is the reduction of the ketone group on the cyclopentanone (B42830) ring.
This reduction is catalyzed by the enzyme carbonyl reductase, primarily in the liver, to produce alcohol metabolites. nih.govdrugbank.comnih.govresearchgate.net This process results in the formation of two stereoisomeric alcohol forms: a trans-alcohol metabolite and a cis-alcohol metabolite. drugbank.comresearchgate.net
The trans-alcohol form (trans-OH) is the principal, pharmacologically active metabolite. nih.govnih.govresearchgate.netnih.gov This metabolite is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in inflammation and pain. drugbank.comnewdrugapprovals.org The cis-alcohol isomer is also formed but is considered to have little pharmacological activity. drugbank.com The conversion to the active trans-alcohol metabolite is a crucial step for the therapeutic effects attributed to loxoprofen. researchgate.net In topical applications, this conversion has also been observed to occur in the skin. drugbank.comgoogleapis.com
Table 1: Initial Metabolic Conversion of Loxoprofen
| Parent Compound | Enzyme | Reaction Type | Key Metabolites | Pharmacological Activity |
|---|---|---|---|---|
| Loxoprofen | Carbonyl Reductase | Reduction | trans-alcohol loxoprofen | Active |
Subsequent Biotransformation of Loxoprofen and its Metabolites (e.g., hydroxylation, glucuronidation, sulfation)
Following the initial reduction to its alcohol forms, loxoprofen and its primary metabolites undergo further biotransformation through Phase I and Phase II metabolic reactions. These subsequent pathways include hydroxylation and conjugation reactions like glucuronidation and sulfation, which facilitate the excretion of the drug. nih.govdrugbank.com
Hydroxylation (Phase I) Research conducted on human liver microsomes has identified that loxoprofen can undergo oxidation to form two different mono-hydroxylated metabolites (M3 and M4). nih.govdrugbank.comnih.gov This hydroxylation is a Phase I metabolic reaction. Studies have pinpointed the specific enzymes responsible for this transformation as cytochrome P450 isoforms CYP3A4 and CYP3A5 . nih.govdrugbank.comnih.gov
Glucuronidation (Phase II) Glucuronidation is a major Phase II conjugation pathway for loxoprofen and its metabolites. nih.gov In this process, glucuronic acid is attached to the drug molecule, increasing its water solubility and facilitating its elimination from the body. uef.fi The primary enzyme identified as being responsible for the glucuronidation of both the parent loxoprofen and its alcohol metabolites (M1 and M2) is UGT2B7 . nih.govdrugbank.comnih.gov This process can result in the formation of several different glucuronide conjugates (M5, M6, M7, M8). nih.govdrugbank.comnih.gov
Sulfation (Phase II) In addition to glucuronidation, sulfation has been identified as another Phase II conjugation pathway for loxoprofen metabolites. Studies in rats have detected the presence of novel sulfate conjugates of loxoprofen (M9, M10, and M11). researchgate.net
Table 2: Subsequent Biotransformation Pathways of Loxoprofen
| Metabolic Pathway | Reaction Type | Substrate(s) | Key Enzymes/Conjugates | Resulting Metabolites |
|---|---|---|---|---|
| Hydroxylation | Phase I Oxidation | Loxoprofen | CYP3A4, CYP3A5 | Mono-hydroxylated metabolites (M3, M4) |
| Glucuronidation | Phase II Conjugation | Loxoprofen, Alcohol metabolites | UGT2B7 | Glucuronide conjugates (M5, M6, M7, M8) |
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Loxoprofen |
| trans-alcohol loxoprofen (trans-OH) |
| cis-alcohol loxoprofen |
| Glucuronic acid |
| Carbonyl reductase |
| Cytochrome P450 (CYP3A4, CYP3A5) |
| UDP-glucuronosyltransferase (UGT2B7) |
Preclinical Pharmacokinetic and Biopharmaceutical Studies of Loxoprofen Ethyl Ester
Absorption and Distribution Kinetics of the Ester and its Metabolites in Animal Models
In Vitro Intestinal Permeability and Transport Mechanisms (e.g., Caco-2 cell models)
No studies detailing the in vitro intestinal permeability of Loxoprofen (B1209778) Ethyl Ester using Caco-2 cell models or other equivalent systems were found. While studies on the parent compound, loxoprofen, exist and characterize its transport as being, at least in part, mediated by a proton-dependent system, this data cannot be directly extrapolated to its ethyl ester derivative. The ester is expected to have different permeability characteristics, likely involving passive diffusion due to increased lipophilicity, but specific apparent permeability coefficients (Papp) are unreported.
Tissue Distribution Profiles of Loxoprofen Ethyl Ester and its Conversion Products
Specific tissue distribution profiles for this compound and its direct conversion products are not available in the current literature. Research on loxoprofen sodium shows distribution to various tissues, but the initial distribution kinetics of the ethyl ester form, which would influence its delivery to and hydrolysis within different tissues, remains uncharacterized.
Prodrug Conversion Rates and Efficiency in Vivo
Plasma Concentration-Time Profiles of this compound and its Primary Metabolites
No published preclinical studies provide plasma concentration-time profiles for this compound following administration in animal models. Consequently, key pharmacokinetic parameters such as Cmax, Tmax, and AUC for the ester itself cannot be presented. Existing data is extensive for loxoprofen and its alcohol metabolites but originates from the administration of loxoprofen sodium.
Modulation of Ester Metabolism by Enzyme Inducers and Inhibitors
There is no specific information on how enzyme inducers and inhibitors affect the metabolism of this compound. The primary metabolic pathway for the ester would be hydrolysis via esterases. While the subsequent metabolism of the liberated loxoprofen is known to be affected by modulators of cytochrome P450 and carbonyl reductase enzymes, the impact of such agents on the initial esterolysis step has not been investigated.
Influence of Esterase Modulators on Prodrug Hydrolysis
This compound is an ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen. The fundamental principle of such a prodrug is that the ester linkage must be cleaved, a process known as hydrolysis, to release the active carboxylic acid form, loxoprofen, within the body. This conversion is critical for the drug to exert its therapeutic effect. The primary enzymes responsible for this bioactivation are esterases, which are ubiquitous throughout the body.
Ester prodrugs are frequently developed to enhance properties such as lipophilicity, which can improve membrane permeability and absorption. The esterification of a carboxylic acid group, as in the case of this compound, masks the polar nature of the acid, facilitating its passage across biological membranes. Once absorbed, esterases hydrolyze the ester bond to regenerate the active parent drug.
Despite the critical role of esterases in the activation of this compound, specific preclinical studies detailing the influence of esterase modulators (i.e., inhibitors or inducers) on its hydrolysis are not extensively available in the public scientific literature. Such studies are vital as they would provide insight into the rate and extent of active drug formation and the potential for drug-drug interactions. For instance, co-administration of a potent esterase inhibitor could significantly slow the hydrolysis of this compound, leading to reduced levels of active loxoprofen and diminished therapeutic efficacy. Conversely, an inducer could accelerate this conversion. General studies on other ester prodrugs confirm that esterase inhibitors are often used in in vitro bioanalysis to stabilize these compounds in biological samples, preventing their degradation before measurement. nih.govresearchgate.net
The rate of enzymatic hydrolysis can vary significantly between different species used in preclinical testing, which can make extrapolation of results to humans challenging. scirp.org Without specific data on this compound, the precise impact of esterase modulators on its activation remains an area for further investigation.
Analytical Methodologies for Loxoprofen Ethyl Ester and Its Metabolic Profile
Development and Validation of Chromatographic Techniques
Chromatographic techniques are fundamental in the analytical landscape of pharmaceutical compounds, providing the necessary tools for separation, identification, and quantification. For Loxoprofen (B1209778) Ethyl Ester, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, various chromatographic methods have been developed and validated to ensure the quality, purity, and metabolic fate of the compound.
High-Performance Liquid Chromatography (HPLC) Methods for Quantitative Determination
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of Loxoprofen and its derivatives. Several HPLC methods have been developed, often coupled with ultraviolet (UV) detection, to determine the concentration of these compounds in various matrices, including pharmaceutical formulations and biological fluids. who.intresearchgate.netresearchgate.netresearchgate.net
A common approach involves reverse-phase chromatography, utilizing a C18 column. who.intresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like sodium dihydrogen phosphate (B84403) or triethylamine, with the pH adjusted to an acidic range. who.intresearchgate.netresearchgate.net Detection is commonly performed at a wavelength of 220 nm. who.intresearchgate.netresearchgate.net
Validation of these HPLC methods, in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrates their suitability for their intended purpose. researchgate.net Key validation parameters include linearity, accuracy, precision, and specificity. For instance, a developed HPLC method for Loxoprofen showed good linearity over a concentration range of 0.1 to 10 ppm with a high coefficient of determination (R² = 0.999). who.intresearchgate.net The accuracy and precision of these methods are typically within acceptable limits, with relative standard deviations (%RSD) often below 5%. who.intresearchgate.net The lower limit of quantification (LLOQ) for Loxoprofen in human plasma has been reported to be as low as 0.1 µg/mL. who.intnih.gov
Interactive Table: Example of HPLC Method Parameters for Loxoprofen Analysis
| Parameter | Condition | Reference |
| Column | Mediterranea Sea C18 (250×4.6mm, 5µm) | who.intresearchgate.net |
| Mobile Phase | Acetonitrile and 0.01 M NaH2PO4 buffer (55:45), pH 6.5 | who.intresearchgate.net |
| Flow Rate | 1.0 mL/min | who.intresearchgate.net |
| Detection | UV at 220 nm | who.intresearchgate.net |
| Injection Volume | 10 µL (for assay), 100 µL (for plasma) | who.int |
| Linearity Range | 0.1 - 10 ppm | who.intresearchgate.net |
| LLOQ | 0.1 ppm | who.intresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for the analysis of Loxoprofen and its esters. This method is particularly useful for identifying and quantifying these compounds, especially in complex matrices like biological samples. nih.govnih.gov
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analytes. nih.gov For instance, Loxoprofen can be derivatized to its tert-butyldimethylsilyl (TBDMS) ester. nih.gov The mass spectrometer then detects characteristic fragment ions, allowing for accurate and selective identification. nih.gov A validated GC-MS method for Loxoprofen as its TBDMS derivative demonstrated good linearity (r ≥ 0.999) in the concentration range of 10-500 ng/mL, with a detection limit of 1.0 ng. nih.gov This method has been successfully applied to the analysis of Loxoprofen in pharmaceutical products and equine urine. nih.gov
Another application of GC-MS involves the simultaneous determination of multiple NSAIDs, including Loxoprofen, in environmental samples like river water. nih.gov In such cases, a derivatization step to form methyl esters is often employed. nih.gov
High-Performance Thin Layer Chromatography (HPTLC) for Screening Applications
High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the screening and quantification of pharmaceutical compounds. nih.govnih.govmdpi.com It is an advancement of traditional thin-layer chromatography (TLC) with improved resolution and quantitative capabilities. nih.gov
For the analysis of Loxoprofen and its degradation products, an HPTLC-densitometric method has been developed. researchgate.net This method utilizes silica (B1680970) gel F254 plates as the stationary phase and a solvent system of toluene:acetone:acetic acid (1.8:1.0:0.1, v/v/v) as the mobile phase. researchgate.net Densitometric scanning at 220 nm allows for the quantification of the separated compounds. researchgate.net HPTLC is particularly useful for stability-indicating assays, where it can effectively separate the parent drug from its degradation products. researchgate.net
The advantages of HPTLC include the ability to analyze multiple samples simultaneously, minimal sample preparation, and the flexibility to use a wide range of mobile phases. nih.govscience.gov
Mass Spectrometry for Structural Elucidation of Ester-Derived Metabolites
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of drug metabolites. For Loxoprofen Ethyl Ester, understanding its metabolic fate is crucial, and MS plays a pivotal role in identifying the resulting biotransformation products.
Identification of Hydrolytic Products and Downstream Biotransformation Products
Loxoprofen itself is a prodrug that undergoes metabolic conversion to its active form. nih.govdrugbank.com The primary metabolic pathway involves the reduction of the cyclopentanone (B42830) ring to form alcohol metabolites, primarily the active trans-alcohol form. nih.govmdpi.com this compound is expected to first undergo hydrolysis by esterases to yield Loxoprofen, which then enters the known metabolic pathways.
The major biotransformation products of Loxoprofen that have been identified include:
Hydroxylated metabolites: The parent drug can undergo oxidation to form hydroxylated metabolites (M3 and M4). drugbank.commdpi.com
Glucuronide conjugates: Loxoprofen and its alcohol metabolites can undergo phase II conjugation with glucuronic acid to form glucuronide metabolites (M5, M6, M7, and M8). drugbank.commdpi.com
Sulfate (B86663) and taurine (B1682933) conjugates: More recent studies have identified novel sulfate (M9, M10, M11) and taurine conjugates (M12, M13) of Loxoprofen in rats. researchgate.net
The identification of these metabolites is achieved through high-resolution mass spectrometry, which provides accurate mass measurements of both the precursor and product ions, allowing for the determination of their elemental composition and structural characterization. mdpi.com
Advanced Mass Spectrometry Approaches for Metabolomics Profiling
Metabolomics, the comprehensive analysis of all metabolites in a biological system, offers a powerful approach to understanding the complete metabolic profile of a drug. nih.gov Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC), are central to metabolomics studies. mdpi.comnih.gov
Targeted metabolomics can be employed to quantify a specific set of known metabolites, while untargeted metabolomics aims to identify all detectable metabolites in a sample. lcms.cz For Loxoprofen, metabolomic profiling in various biological matrices like plasma, urine, and feces has led to the identification of numerous metabolites. researchgate.net These studies provide a holistic view of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. The use of advanced data analysis tools is crucial for processing the large datasets generated in metabolomics experiments and for identifying statistically significant changes in metabolite levels. nih.gov
Interactive Table: Identified Metabolites of Loxoprofen
| Metabolite ID | Type | Biotransformation | Reference |
| M1 | Alcohol Metabolite | Reduction | mdpi.com |
| M2 | Alcohol Metabolite | Reduction | mdpi.com |
| M3 | Hydroxylated Metabolite | Oxidation | drugbank.commdpi.com |
| M4 | Hydroxylated Metabolite | Oxidation | drugbank.commdpi.com |
| M5 | Acyl Glucuronide | Glucuronidation | drugbank.commdpi.com |
| M6 | Acyl Glucuronide | Glucuronidation | drugbank.commdpi.com |
| M7 | Glucuronide Conjugate | Glucuronidation of alcohol metabolite | drugbank.com |
| M8 | Glucuronide Conjugate | Glucuronidation of alcohol metabolite | drugbank.com |
| M9 | Sulfate Conjugate | Sulfation | researchgate.net |
| M10 | Sulfate Conjugate | Sulfation | researchgate.net |
| M11 | Sulfate Conjugate | Sulfation | researchgate.net |
| M12 | Taurine Conjugate | Taurine Conjugation | researchgate.net |
| M13 | Taurine Conjugate | Taurine Conjugation | researchgate.net |
In Vitro Assay Development for Enzymatic Studies
The in vitro evaluation of this compound's metabolic conversion into its active form, loxoprofen, is crucial for understanding its prodrug characteristics. This process is primarily mediated by esterase enzymes. The development of robust and reliable in vitro assays is therefore essential to investigate the kinetics and mechanisms of this enzymatic hydrolysis. These assays allow researchers to quantify esterase activity and monitor the conversion of the parent compound to its active metabolite in a controlled laboratory setting. Methodologies employed for these studies predominantly include spectrophotometric, fluorometric, and chromatographic techniques, each offering distinct advantages in terms of sensitivity, specificity, and throughput.
Spectrophotometric and Fluorometric Methods for Esterase Activity Measurement
Spectrophotometric and fluorometric assays are foundational techniques for measuring the activity of enzymes, including the esterases responsible for hydrolyzing this compound. These methods are valued for their simplicity, cost-effectiveness, and suitability for high-throughput screening. plos.org
Spectrophotometric Methods
Spectrophotometric assays for esterase activity typically rely on a substrate that, upon enzymatic cleavage, releases a chromogenic molecule, leading to a measurable change in absorbance. nih.govnih.gov A common approach involves using a synthetic substrate like a p-nitrophenyl ester. While not specific to this compound, the principle is broadly applicable. The esterase cleaves the ester bond, releasing p-nitrophenol, which exhibits a distinct yellow color and strong absorbance at 400-405 nm. niph.go.jp The rate of increase in absorbance is directly proportional to the esterase activity.
Another spectrophotometric method involves monitoring the pH change resulting from the formation of a carboxylic acid (Loxoprofen) during the hydrolysis of the ester (this compound). plos.org This can be achieved by using a pH indicator dye, such as bromothymol blue, where the change in color, and thus absorbance, reflects the change in pH due to acid production. plos.org
Fluorometric Methods
Fluorometric assays offer significantly higher sensitivity compared to spectrophotometric methods. These assays utilize substrates that release a highly fluorescent product upon enzymatic action. For esterase activity, a substrate like fluorescein (B123965) diacetate or a coumarin-based ester can be employed. nih.gov The esterase hydrolyzes the non-fluorescent substrate, liberating the fluorescent molecule. The increase in fluorescence intensity over time is measured and is proportional to the enzyme's activity. For instance, a method using cholesteryl-o-coumarate (B1236893) as a substrate for cholesterol esterase measures the release of o-coumaric acid, which is fluorescent. nih.gov A similar custom-designed fluorogenic substrate could theoretically be developed for this compound studies to achieve high sensitivity.
A summary of the principles of these methods is presented in the table below.
| Method Type | Principle | Typical Substrate Class | Detection Wavelength (Example) | Advantages | Limitations |
| Spectrophotometric (Chromogenic) | Enzymatic hydrolysis releases a colored product (chromophore). The rate of color formation is measured. nih.gov | p-Nitrophenyl esters, Indoxyl esters nih.govnih.gov | 400-405 nm (for p-nitrophenol) niph.go.jp | Simple, cost-effective, continuous monitoring. nih.gov | Lower sensitivity than fluorometry, potential for interference from colored compounds. |
| Spectrophotometric (pH-based) | Hydrolysis produces an acid, causing a pH shift that is detected by a pH indicator dye. plos.org | The actual ester substrate (e.g., this compound) | Dependent on the indicator dye (e.g., Bromothymol blue). plos.org | Uses the real substrate, avoids artificial substrates. plos.org | Buffer capacity can affect sensitivity, less direct measurement of product formation. |
| Fluorometric | Enzymatic hydrolysis releases a highly fluorescent product (fluorophore) from a non-fluorescent substrate. nih.gov | Coumarin esters, Fluorescein esters nih.gov | Ex: 363 nm, Em: 494 nm (for o-coumaric acid) nih.gov | Very high sensitivity, wide dynamic range. | Substrate synthesis can be complex, potential for quenching or inner filter effects. |
HPLC-Based Assays for Substrate Conversion Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of chemical compounds. In the context of this compound, HPLC-based assays are indispensable for directly monitoring the conversion of the ester prodrug into its active metabolite, loxoprofen, and its subsequent metabolic products. nih.govresearchgate.net These methods offer high specificity and accuracy, allowing for the simultaneous measurement of the parent compound and its metabolites in complex biological matrices. nih.gov
The fundamental principle involves separating the compounds of interest on a stationary phase (the HPLC column) by passing a liquid mobile phase through it. researchgate.net Different compounds interact differently with the stationary phase, causing them to elute at different times (retention times), which allows for their separation. A detector, most commonly a UV detector, is used to measure the concentration of each compound as it elutes from the column. researchgate.netresearchgate.net
For the analysis of this compound and loxoprofen, a reverse-phase HPLC (RP-HPLC) method is typically employed. researchgate.net In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile and water or a buffer, adjusted to an acidic pH. researchgate.netresearchgate.net
Key parameters for a typical HPLC assay for Loxoprofen and its metabolites are detailed in the table below.
| Parameter | Typical Conditions | Reference |
| HPLC System | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |
| Column | Octadecylsilica (ODS, C18) (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netresearchgate.net |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer (e.g., Phosphate buffer), pH adjusted to ~3.0 | researchgate.netresearchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV detector at 220 nm or 225 nm | nih.govresearchgate.net |
| Internal Standard | Ketoprofen is commonly used to improve precision and accuracy. | nih.govresearchgate.net |
| Quantitation Range | Typically linear in the range of 0.1 to 20 µg/mL. | nih.govresearchgate.net |
| Lower Limit of Quantification (LLOQ) | Approximately 0.1 µg/mL in plasma. | researchgate.netresearchgate.net |
The development of such an assay involves an extraction step to isolate the analytes from the in vitro reaction mixture (e.g., microsomal incubation or plasma). This is often achieved through liquid-liquid extraction using a solvent like ethyl acetate (B1210297) or through protein precipitation with acetonitrile or zinc sulfate. researchgate.netresearchgate.net The extracted and reconstituted sample is then injected into the HPLC system. By running standards of known concentrations for this compound and loxoprofen, a calibration curve can be constructed to accurately quantify the decrease in the substrate and the appearance of the product over time, thereby determining the rate of enzymatic conversion. researchgate.netresearchgate.net
Stability and Degradation Pathways of Loxoprofen Ethyl Ester
Chemical Stability Assessments Under Environmental Stressors
The stability of loxoprofen (B1209778) ethyl ester is influenced by environmental factors such as pH, temperature, and the presence of oxidative agents. Forced degradation studies, which involve exposing the drug substance to stress conditions, are instrumental in elucidating its intrinsic stability and potential degradation pathways.
The ester linkage in loxoprofen ethyl ester is susceptible to hydrolysis, a chemical breakdown in the presence of water, which yields the active parent drug, loxoprofen, and ethanol (B145695). This conversion is often desired in vivo for therapeutic activity; however, premature hydrolysis during storage can lead to sub-optimal drug delivery and the formation of impurities.
The rate of hydrolysis is significantly dependent on the pH of the environment. Generally, ester hydrolysis can be catalyzed by both acids and bases. For loxoprofen, studies on the sodium salt have indicated instability under hydrolytic conditions, particularly in alkaline environments nih.govscirp.orgnih.gov. It is therefore anticipated that this compound will exhibit similar pH-dependent hydrolysis kinetics.
The mechanism of base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This is followed by the departure of the ethoxide leaving group, which then abstracts a proton to form ethanol. Acid-catalyzed hydrolysis, on the other hand, involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.
Rate = k[Ester]
Where k is the pseudo-first-order rate constant. The value of k is influenced by pH, temperature, and buffer composition. An illustrative representation of the pH-rate profile for a typical ester drug is provided in the table below.
Illustrative pH-Rate Profile for Ester Hydrolysis
| pH | Pseudo-First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
|---|---|---|
| 3.0 | 0.002 | 346.5 |
| 5.0 | 0.001 | 693.0 |
| 7.4 | 0.015 | 46.2 |
| 9.0 | 0.120 | 5.8 |
This table demonstrates the typical U-shaped pH-rate profile for ester hydrolysis, with maximum stability often observed in the acidic to neutral pH range.
Oxidative degradation poses another significant threat to the stability of this compound. The molecular structure of loxoprofen contains sites that are susceptible to oxidation, such as the cyclopentanone (B42830) ring and the benzylic carbon atom. Studies on loxoprofen sodium have confirmed its instability under oxidative conditions nih.govscirp.orgnih.gov.
The presence of oxidizing agents, such as peroxides, molecular oxygen, and metal ions, can initiate a cascade of free-radical reactions. These reactions can lead to a variety of degradation products. For instance, oxidation of loxoprofen has been shown to result in the cleavage of the cyclopentanone ring to form an oxodicarboxylic acid structure, as well as hydroxylation of the cyclopentanone ring nih.govnih.gov.
The mechanism of oxidative degradation can be complex and may involve multiple pathways. For the phenylpropionate structure, oxidation can be initiated by the abstraction of a hydrogen atom from the benzylic position, leading to the formation of a radical intermediate. This intermediate can then react with oxygen to form peroxy radicals, which can propagate the degradation chain reaction.
Identification and Characterization of Degradation Products
To ensure the quality and safety of a drug product, it is essential to identify and characterize any degradation products that may form during its shelf life.
A combination of chromatographic and spectroscopic techniques is typically employed for the separation and structural elucidation of degradation products. High-performance liquid chromatography (HPLC) is a powerful tool for separating the parent drug from its degradants. The use of a photodiode array (PDA) detector can provide preliminary information about the structure of the impurities based on their UV spectra.
For definitive structural identification, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) are invaluable. LC-MS provides information about the molecular weight of the degradants and their fragmentation patterns, which aids in determining their chemical structure. LC-NMR allows for the direct acquisition of NMR spectra of the separated impurities, providing detailed information about the connectivity of atoms within the molecule.
Infrared (IR) spectroscopy can also be used to identify functional groups present in the degradation products.
Impurity profiling involves the identification and quantification of all potential impurities in a drug substance and drug product. This is a critical component of drug development and is required by regulatory agencies. Once the degradation products have been identified, their levels must be monitored throughout the stability studies to ensure they remain within acceptable limits.
To maintain the purity of this compound, several strategies can be implemented:
Storage Conditions: Storing the drug product under controlled conditions of temperature and humidity, and protecting it from light, can significantly slow down degradation reactions.
Packaging: The use of appropriate packaging, such as blister packs or bottles that provide a barrier to moisture and oxygen, is crucial. The inclusion of desiccants or oxygen absorbers may also be beneficial.
Formulation: The formulation itself can be designed to enhance stability. This includes the selection of stable excipients and the optimization of the formulation's pH.
Strategies for Enhancing the Chemical and Enzymatic Stability of Loxoprofen Esters
Given the inherent instability of the ester linkage, various strategies can be employed to enhance the chemical and enzymatic stability of loxoprofen esters, thereby improving their shelf-life and ensuring consistent in vivo performance.
pH Control: Maintaining the pH of a liquid formulation within the optimal stability range is a primary strategy. This can be achieved through the use of buffering agents. For solid dosage forms, the inclusion of pH-modifying excipients can create a micro-environment that favors stability.
Use of Antioxidants: To mitigate oxidative degradation, antioxidants can be added to the formulation. These substances act as free radical scavengers, thereby interrupting the oxidative chain reactions. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.
Chelating Agents: Since metal ions can catalyze oxidative degradation, the inclusion of chelating agents such as ethylenediaminetetraacetic acid (EDTA) can enhance stability by sequestering these ions.
Modification of the Ester Moiety: The stability of the ester can be influenced by the nature of the alcohol group. Steric hindrance around the carbonyl group can slow down the rate of hydrolysis. Therefore, exploring different ester derivatives of loxoprofen could lead to a more stable prodrug.
Protection from Enzymatic Hydrolysis: In biological systems, esterases rapidly hydrolyze ester prodrugs. While this is necessary for the release of the active drug, premature hydrolysis in the gastrointestinal tract or bloodstream can be a concern. Strategies to modulate enzymatic hydrolysis include the design of more sterically hindered esters or the use of formulation approaches that protect the drug from enzymatic attack until it reaches the target site. This can include enteric coatings or encapsulation in nanoparticles.
Summary of Stability Enhancement Strategies
| Degradation Pathway | Stabilization Strategy | Mechanism of Action |
|---|---|---|
| Hydrolysis | pH Control (Buffers) | Maintains pH in the region of minimum hydrolysis rate. |
| Oxidation | Antioxidants (e.g., BHT, BHA) | Scavenge free radicals and terminate oxidative chain reactions. |
| Oxidation | Chelating Agents (e.g., EDTA) | Sequester metal ions that catalyze oxidation. |
| Hydrolysis/Enzymatic Cleavage | Structural Modification (e.g., hindered esters) | Reduces the accessibility of the ester linkage to nucleophiles and enzymes. |
| Enzymatic Hydrolysis | Formulation (e.g., enteric coating) | Protects the drug from premature enzymatic degradation in the upper gastrointestinal tract. |
Future Research Directions and Translational Perspectives for Loxoprofen Ethyl Ester
Exploration of Novel Loxoprofen (B1209778) Ester Prodrugs with Tailored Biopharmaceutical Profiles
The primary motivation for developing ester prodrugs of NSAIDs is to temporarily mask the free carboxylic acid group, a strategy intended to improve bioavailability and modify physicochemical properties. nih.gov Esterification of loxoprofen to form derivatives like loxoprofen ethyl ester can alter key parameters such as lipophilicity, which in turn influences membrane permeability and absorption characteristics.
Research into loxoprofen derivatives has demonstrated that structural modifications can yield compounds with enhanced specificity for COX-2 over COX-1. nih.gov This approach is significant as COX-2 selectivity is often associated with a more favorable therapeutic profile. By synthesizing a series of loxoprofen esters with varying alkyl or aryl groups, it is possible to systematically modulate the drug's biopharmaceutical profile. For instance, increasing the length of the alkyl ester chain could predictably increase the compound's partition coefficient (Log P), potentially enhancing its ability to cross lipid membranes. The stability of these ester prodrugs can be engineered for optimal performance; for example, ensuring stability in the acidic environment of the stomach (pH 1.2) while allowing for efficient hydrolysis by plasma esterases to release the active drug into systemic circulation. nih.gov
| Prodrug Moiety | Predicted Log P Change | Potential Biopharmaceutical Impact |
| Methyl Ester | Slight Increase | Modest improvement in lipophilicity. |
| Ethyl Ester | Moderate Increase | Balanced enhancement of lipophilicity and aqueous solubility. |
| Propyl Ester | Significant Increase | Enhanced membrane permeability, potential for decreased aqueous solubility. |
| Benzyl Ester | High Increase | Substantial increase in lipophilicity, may alter metabolic pathways. |
This table presents hypothetical data to illustrate the concept of tailoring biopharmaceutical profiles through esterification.
Design of Targeted Delivery Systems Utilizing Ester Linkages for Site-Specific Activation
Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and minimizing systemic exposure. nih.gov For an anti-inflammatory agent like loxoprofen, the target is typically inflamed tissue. These tissues often exhibit upregulated enzymatic activity, a feature that can be exploited for site-specific prodrug activation. nih.gov
An advanced strategy involves conjugating loxoprofen to a carrier molecule—such as a nanoparticle, liposome (B1194612), or polymer—via an enzyme-labile ester linkage. nih.govmdpi.commdpi.com This conjugate can be designed to passively accumulate in inflamed tissues through the enhanced permeability and retention (EPR) effect. encyclopedia.pub Once localized, endogenous esterases that are overexpressed in the inflamed microenvironment can cleave the ester bond, releasing loxoprofen directly at the site of inflammation. This approach protects the drug from premature degradation and shields the gastrointestinal tract from the parent drug. nih.gov The design of such systems requires careful selection of the ester linkage to ensure it is stable during circulation but readily hydrolyzed by the target enzymes.
| Delivery System | Carrier Type | Rationale for Ester Linkage | Targeted Activation Mechanism |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Covalent attachment of loxoprofen to the polymer backbone. | Release of loxoprofen upon enzymatic degradation of the ester bond in inflamed tissue. |
| Liposomes | Phospholipid vesicles | Encapsulation of a loxoprofen ester or conjugation to the liposome surface. | Passive accumulation in inflamed sites, followed by enzymatic cleavage by local esterases. |
| Micelles | Amphiphilic block copolymers | Incorporation of a lipophilic loxoprofen ester into the micellar core. | Release triggered by changes in the microenvironment (e.g., pH, enzymes) at the target site. |
| Dendrimers | Branched polymers | High surface area allows for conjugation of multiple loxoprofen molecules via ester bonds. | Precise, controlled release mediated by specific enzymatic cleavage. mdpi.com |
Advancement of Biocatalytic Approaches for Efficient Ester Synthesis and Enantiomeric Resolution
The synthesis of single-enantiomer pharmaceuticals is of critical importance, as different enantiomers of a chiral drug often exhibit different pharmacological activities. semanticscholar.org For profens, the (S)-enantiomer is typically the more potent form. nih.gov Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. researchgate.netgoogle.com
Lipases are widely used for the kinetic resolution of racemic profens through enantioselective esterification or hydrolysis. nih.govnih.gov For example, research on a precursor for loxoprofen synthesis involved the kinetic resolution of a racemic alcohol using lipase (B570770) from Burkholderia cepacia, achieving 98% enantiomeric excess (ee) for the desired (S)-acetate. nih.govresearchgate.net Similarly, lipases from Candida rugosa and Candida antarctica (Novozym 435) have shown high enantioselectivity in the resolution of other profens like ibuprofen (B1674241) and ketoprofen, achieving high conversion rates and excellent enantiomeric excess. semanticscholar.orgnih.govconicet.gov.ar These enzymatic methods can be applied to either resolve a racemic loxoprofen mixture by selectively esterifying one enantiomer or to hydrolyze a racemic loxoprofen ester (like this compound) to yield an enantiopure acid. nih.gov
| Enzyme Source | Substrate | Reaction Type | Key Finding |
| Burkholderia cepacia | Loxoprofen Precursor (Racemic Alcohol) | Transesterification | Achieved 98% enantiomeric excess (ee) of the (S)-acetate. nih.gov |
| Candida rugosa | Racemic Ketoprofen | Esterification | High enantioselectivity (E=185) with 47% conversion and 99% ee for the (S)-ester. nih.gov |
| Aspergillus niger | Racemic Ibuprofen | Esterification | Enantioselectivity (E=15) was significantly enhanced after optimizing reaction conditions. semanticscholar.org |
| Aspergillus niger (Immobilized) | Racemic Ketoprofen Methyl Ester | Hydrolysis | Achieved over 51% reaction efficiency with an enantiomeric excess of 99.85%. mdpi.com |
Application of Computational Chemistry and Molecular Modeling to Predict Ester-Enzyme Interactions and Prodrug Behavior
Computational modeling serves as a powerful tool in modern drug design, enabling the prediction of molecular interactions and properties before undertaking costly and time-consuming synthesis and experimental testing. researchgate.netnih.gov For this compound and other novel prodrugs, in silico methods can provide critical insights into their behavior.
Molecular docking can be used to simulate the binding of a loxoprofen ester prodrug within the active site of hydrolytic enzymes, such as human carboxylesterase. researchgate.net These simulations can predict the binding affinity and orientation of the prodrug, helping to identify which ester derivatives are most likely to be efficiently cleaved to release the active drug. nih.gov Docking studies can also model the interaction of the released active metabolite with its targets, COX-1 and COX-2, providing insights into potential selectivity. nih.govresearchgate.net
Molecular Dynamics (MD) simulations build upon docking by modeling the dynamic behavior of the prodrug-enzyme complex over time. nih.gov This can reveal crucial information about the stability of the binding, conformational changes in the enzyme, and the mechanism of the hydrolysis reaction. researchgate.net
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of a series of hypothetical loxoprofen esters. researchgate.netresearchgate.net By correlating molecular descriptors with properties like solubility or membrane permeability, these models can rapidly screen large libraries of potential prodrug candidates to identify those with the most promising biopharmaceutical profiles.
| Computational Method | Application to Loxoprofen Esters | Predicted Outcome / Insight |
| Molecular Docking | Simulating the fit of loxoprofen esters into the active site of esterases and COX enzymes. mdpi.com | Binding energy, optimal binding pose, prediction of hydrolysis efficiency and COX-2 selectivity. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulating the time-dependent behavior of the loxoprofen ester-enzyme complex. researchgate.net | Stability of binding, enzyme conformational changes, elucidation of the enzymatic activation mechanism. |
| Quantum Mechanics (QM) | Modeling the electronic details of the ester hydrolysis reaction. researchgate.net | Detailed reaction pathway and transition state energies for prodrug cleavage. |
| QSPR Modeling | Correlating molecular structures of various esters with physicochemical properties. researchgate.net | Prediction of solubility, lipophilicity (Log P), and membrane permeability for novel prodrug candidates. |
Q & A
Q. What are the optimal synthesis conditions for Loxoprofen Ethyl Ester to maximize yield and purity?
- Methodological Approach: Use a central composite design (CCD) to optimize variables such as temperature, precursor ratios (e.g., fatty acid precursors), and catalyst activity. For example, esterification efficiency can be enhanced by controlling the availability of medium-chain fatty acids, as precursor availability is a key limiting factor in ethyl ester production . Kinetic studies using lipase-catalyzed acidolysis (e.g., Novozym® 435) can further refine reaction rates and selectivity .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Approach: Employ high-performance liquid chromatography (HPLC) coupled with UV detection for quantifying purity, supported by nuclear magnetic resonance (NMR) for structural confirmation. Impurity standards (e.g., Loxoprofen Ethoxy Carbonyl Methyl Ester) should be used as reference materials to identify and quantify byproducts . Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns .
Q. How does this compound’s pharmacological activity compare to other NSAID derivatives?
- Methodological Approach: Conduct in vitro assays (e.g., SPOTi) to evaluate growth inhibition or anti-inflammatory activity. Compare results with structurally similar compounds like ibuprofen methyl ester or ketoprofen derivatives. Structure-activity relationship (SAR) studies should focus on substituent effects (e.g., ester vs. amide groups) to identify critical functional groups for activity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Approach: Address metabolic differences by conducting pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in animal models. Compare in vitro enzyme inhibition data with in vivo efficacy in disease models (e.g., arthritis). For instance, prodrug activation mechanisms (e.g., conversion to active metabolites) may explain discrepancies in bioavailability or duration of action .
Q. What experimental design strategies minimize variability in nanosponge-based delivery systems for this compound?
- Methodological Approach: Use a factorial design to test variables such as polymer ratios (e.g., ethylcellulose:polyvinyl alcohol), solvent volume, and stirring speed. Evaluate outcomes via particle size analysis, zeta potential, and in vitro release studies. For example, optimizing the internal/external phase ratio can enhance entrapment efficiency and controlled release .
Q. How do impurities like Loxoprofen Methyl Ethyl Hydroxy Impurity impact bioequivalence studies?
- Methodological Approach: Synthesize impurity standards and quantify their presence using validated HPLC methods. Conduct comparative dissolution studies and in vivo bioequivalence trials to assess whether impurities alter pharmacokinetic parameters (e.g., Cmax, AUC). Regulatory-grade reference standards are critical for ensuring reproducibility .
Q. What ethical considerations are paramount when designing clinical trials for this compound?
- Methodological Approach: Follow guidelines for informed consent, especially in vulnerable populations (e.g., chronic pain patients). Implement data safety monitoring boards (DSMBs) to review adverse events. Ethical frameworks should balance efficacy against risks like gastrointestinal injury, as seen in comparative studies with celecoxib .
Data Analysis and Reporting Guidelines
Q. How should researchers statistically analyze dose-response relationships in preclinical studies?
- Methodological Approach: Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Incorporate covariates like body weight or metabolic rate in mixed-effects models. Consult statisticians to ensure power analysis and avoid Type I/II errors .
Q. What are best practices for reporting negative or inconclusive results in this compound research?
- Methodological Approach: Follow CONSORT or ARRIVE guidelines for transparency. Clearly document experimental conditions (e.g., temperature, humidity) and instrument calibration data. Negative results from structure-activity trials, for example, should still report SAR hypotheses tested and raw datasets for meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
